

Physical and chemical properties of manganese(III) acetylacetonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Manganese acetylacetonate*

Cat. No.: *B7756895*

[Get Quote](#)

An In-depth Technical Guide to Manganese(III) Acetylacetonate: Core Properties and Applications

Introduction

Manganese(III) acetylacetonate, with the chemical formula $Mn(C_5H_7O_2)_3$, is a coordination complex that has garnered significant attention in various scientific fields.^[1] As a stable source of Manganese(III), this dark crystalline solid serves as a versatile one-electron oxidizing agent and a catalyst in a multitude of organic reactions.^[2] Its unique electronic structure, magnetic properties, and reactivity make it an invaluable tool for researchers, scientists, and professionals in drug development and materials science.^{[3][4]} This technical guide provides a comprehensive overview of the core physical and chemical properties of Manganese(III) acetylacetonate, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications.

Physical and Chemical Properties

Manganese(III) acetylacetonate is a black or dark brown crystalline powder.^{[5][6]} It is a high-spin d^4 complex, which gives rise to its characteristic paramagnetism and a distorted octahedral geometry due to the Jahn-Teller effect.^{[1][2][7]} This distortion typically manifests as a tetragonal elongation, where two axial manganese-oxygen bonds are significantly longer than the four equatorial bonds.^{[2][7]}

Data Presentation: Quantitative Properties

The fundamental physical and spectroscopic data for Manganese(III) acetylacetonate are summarized in the tables below for easy reference.

Table 1: Physical Properties of Manganese(III) Acetylacetonate

Property	Value
Molecular Formula	C₁₅H₂₁MnO₆ [5] [8] [9]
Molecular Weight	352.26 g/mol [5] [8] [10]
Appearance	Black, dark brown, or dark green crystalline powder [1] [5] [11]
Melting Point	159-161 °C (with decomposition) [5] [6] [9] [10]
Solubility	Soluble in organic solvents such as benzene, chloroform, toluene, and ethyl acetate; also soluble in dimethyl sulfoxide (DMSO). [1] [9] [12]

| Magnetic Properties | Paramagnetic, high-spin d⁴ complex with four unpaired electrons.[\[1\]](#)[\[2\]](#)[\[11\]](#) |

Table 2: Spectroscopic Data for Manganese(III) Acetylacetonate

Spectroscopic Technique	Characteristic Features
UV-Vis	A single broad d-d transition absorption band is observed in the visible spectrum at approximately 500 nm, giving the compound a green appearance in transmitted light. [11]

| Infrared (IR) | Characteristic bands for the acetylacetonate ligand include: $\nu(\text{C=O})$ at $\sim 1577 \text{ cm}^{-1}$ and $\nu(\text{C=C}) + \nu(\text{C-C})$ at $\sim 1522 \text{ cm}^{-1}$.[\[13\]](#) A strong peak assigned to the Mn-O stretching vibration is also present.[\[14\]](#) |

Chemical Reactivity and Stability

The chemical behavior of $\text{Mn}(\text{acac})_3$ is dominated by its ability to act as a one-electron oxidant.
[2] This reactivity is central to its function as a catalyst, where it facilitates redox cycling between the Mn(III) and Mn(II) states.[2][3] It is known to oxidize various organic substrates, including phenols, β -dicarbonyl compounds, and thiols.[2][3]

The compound is stable under normal storage conditions but can decompose when exposed to heat or light.[1][6] Thermogravimetric analysis indicates it is stable up to approximately 270°C, after which it undergoes decomposition.[2][15]

Experimental Protocols

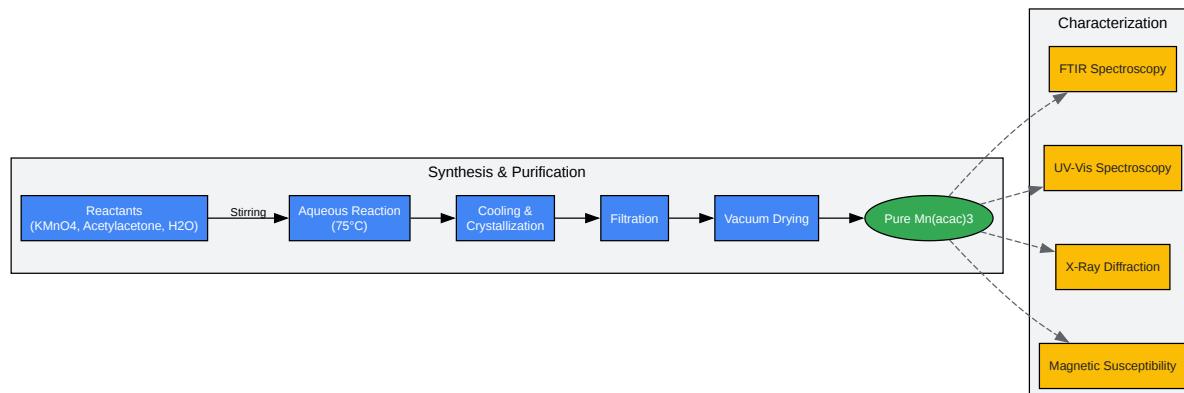
Detailed methodologies are crucial for the reproducible synthesis and analysis of Manganese(III) acetylacetone.

Experimental Protocol: Environmentally Benign Synthesis

In response to the need for sustainable chemical processes, a "green" synthesis method has been developed that avoids hazardous solvents.[16]

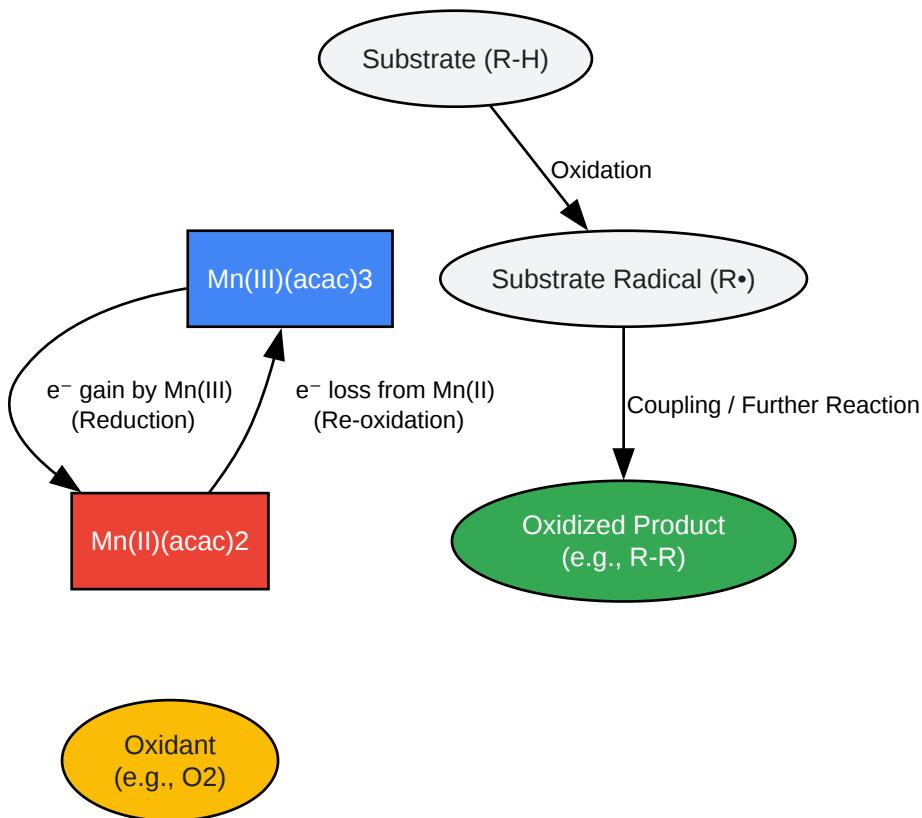
Methodology:

- Dissolve 5 grams of potassium permanganate (KMnO_4) in 50 mL of distilled water in a batch system with continuous stirring, using a water bath for heating.[16]
- Once the KMnO_4 is fully dissolved, add distilled acetylacetone to the solution while maintaining continuous stirring.[16]
- During the reaction, white crystalline precipitates may be observed initially, followed by the formation of the dark product.[16]
- After the addition of acetylacetone is complete, cool the entire mixture for 10 minutes to ensure complete crystal deposition.[16]
- Filter the resulting dark, shiny crystals of $\text{Mn}(\text{acac})_3$.[16]
- Dry the collected product in a vacuum over fused CaCl_2 for 15 minutes.[16]


This method can achieve a reaction conversion of approximately 98% under optimized conditions (molar ratio of 7:1 acetylacetone to KMnO₄, 75°C, 60 minutes).[16]

Characterization Techniques

- Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of the acetylacetone ligands coordinated to the manganese center by identifying characteristic vibrational bands.[17]
- UV-Visible (UV-Vis) Spectroscopy: Employed to study the electronic transitions within the complex, particularly the d-d transitions that are characteristic of its electronic structure.[17][18]
- X-ray Diffraction (XRD): A critical technique for determining the solid-state crystal structure, confirming the octahedral coordination, and quantifying the Jahn-Teller distortion.[16][19]
- Magnetic Susceptibility Measurement: Techniques such as the Gouy method or Evan's method (NMR) are used to determine the paramagnetic nature of the complex and to calculate the number of unpaired electrons.[17][18]


Mandatory Visualizations

Diagrams illustrating key processes provide a clear understanding of the workflows and mechanisms involving Manganese(III) acetylacetone.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of $\text{Mn}(\text{acac})_3$.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Manganese(III)acetylacetone | 14284-89-0 | Benchchem [benchchem.com]
- 3. Buy Manganese(III)acetylacetone | 14284-89-0 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Manganese(III) acetylacetone | Mn(acac)3 | C15H21MnO6 - Ereztech [ereztech.com]
- 6. geneseo.edu [geneseo.edu]
- 7. Metal acetylacetones - Wikipedia [en.wikipedia.org]

- 8. Acetylacetone Manganese(III) Salt | C15H21MnO6 | CID 6537921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 14284-89-0 CAS MSDS (Manganic acetylacetonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Manganese(III) acetylacetonate technical grade 14284-89-0 [sigmaaldrich.com]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. mdpi.com [mdpi.com]
- 13. iiste.org [iiste.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of manganese (III) acetylacetonate nanoparticles via an environmentally benign route [academic.hep.com.cn]
- 17. Spectroscopic Characteristics of Highly Selective Manganese Catalysis in Acqueous Polyurethane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Physical and chemical properties of manganese(III) acetylacetonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7756895#physical-and-chemical-properties-of-manganese-iii-acetylacetonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com